
Hydroxystilbamidine
Descripción general
Descripción
La hidroxiestilbamidina es un compuesto de hidroxiestilbeno 4,4’-diamidino utilizado como diisetionato. Forma parte de la serie de compuestos diamidinos aromáticos y presenta una fuerte actividad contra bacterias, protozoos y hongos . La hidroxiestilbamidina se utiliza clínicamente en micosis sistémicas, principalmente blastomicosis norteamericana, leishmaniasis visceral, y profilaxis y tratamiento de la tripanosomiasis africana . También se utiliza en casos de malignidad, como el mieloma múltiple .
Mecanismo De Acción
El mecanismo de acción de la hidroxiestilbamidina implica su interacción con el ADN extracelular y los lisosomas . En los tripanosomas, la hidroxiestilbamidina se une de forma extensa y selectiva al ADN cinetoplasto, inhibiendo la división celular y la reproducción . En las levaduras, se une al ADN extranuclear, causando numerosas mutaciones . La afinidad del compuesto por los ácidos nucleicos, principalmente el ADN, conduce a efectos biológicos como modificaciones del sistema cinetoplasto-mitocondrial de Trypanosoma y alteración de la replicación del ADN circular extranuclear .
Métodos De Preparación
La hidroxiestilbamidina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 4,4’-diamidinoestilbeno con agentes hidroxilantes en condiciones controladas . La producción industrial de hidroxiestilbamidina suele implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza . El compuesto se suele preparar como sal de diisetionato para mejorar su solubilidad y estabilidad .
Análisis De Reacciones Químicas
La hidroxiestilbamidina experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y diversos nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, formas reducidas y análogos sustituidos .
Aplicaciones Científicas De Investigación
La hidroxiestilbamidina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un tinte fluorescente para teñir ADN y ARN, exhibiendo distintos perfiles de emisión de fluorescencia cuando se une a estos ácidos nucleicos . En biología, se utiliza con frecuencia como trazador neuronal retrógrado para el mapeo neural en la investigación microanatómica . En medicina, la hidroxiestilbamidina se utiliza en el tratamiento de la blastomicosis no progresiva de la piel y otras micosis . También tiene aplicaciones en patología para fines de diagnóstico . En la industria, la hidroxiestilbamidina se utiliza en diversas técnicas histoquímicas debido a su alta resistencia a la decoloración y compatibilidad con otros métodos neurohistoquímicos .
Comparación Con Compuestos Similares
La hidroxiestilbamidina forma parte de la serie de compuestos diamidinos aromáticos, que incluye pentamidina, propamidina, estilbamidina y berenil . En comparación con estos compuestos, la hidroxiestilbamidina es experimental y clínicamente menos tóxica que la estilbamidina . También muestra una fuerte actividad contra una amplia gama de microorganismos, incluidas bacterias, protozoos y hongos . Las propiedades únicas de la hidroxiestilbamidina, como su alta resistencia a la decoloración y compatibilidad con diversas técnicas histoquímicas, la convierten en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023136 | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-99-8 | |
| Record name | Hydroxystilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxystilbamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].
A: Yes, this compound has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with this compound led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].
A: Research suggests that this compound can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].
A: The molecular formula of this compound isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].
A: this compound exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].
ANone: The provided research papers primarily focus on the therapeutic applications of this compound, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.
ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with this compound.
A: this compound, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of this compound that contribute to its binding affinity and activity against the kinetoplast require further investigation.
A: this compound isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].
ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of this compound. Therefore, specific information on current SHE regulations and compliance is not available in these papers.
A: this compound isethionate is primarily administered intravenously [, ].
A: this compound exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].
ANone: The research papers do not provide conclusive information on whether this compound crosses the blood-brain barrier.
ANone: The exact elimination pathway of this compound is not extensively discussed in the provided research.
A: this compound has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].
ANone: This Q&A focuses on the scientific aspects of this compound and does not provide dosage information.
A: Yes, mice have been used as a model organism to study the effects of this compound on trypanosome infections [, , ] and immune response [].
ANone: The provided research papers primarily focus on the clinical efficacy and initial use of this compound for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.
ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between this compound and other antifungal agents.
ANone: This Q&A focuses on the scientific aspects of this compound and does not provide information on lethal doses.
A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing this compound in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of this compound and related aromatic diamidines [].
A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of this compound in biological fluids like serum and urine [].
ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.
ANone: While the research mentions that the isethionate salt form improves this compound's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.
ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of this compound is not available in these research papers.
A: There is evidence suggesting that this compound can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.
ANone: The provided research papers do not offer insights into the interactions of this compound with drug transporters.
ANone: Information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.
ANone: While the research highlights the therapeutic use of this compound, details regarding its biocompatibility and biodegradability are not explicitly addressed.
A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where this compound is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.
ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for this compound.
ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying this compound.
A: The first reports of this compound's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].
A: Yes, the fluorescent properties of this compound have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


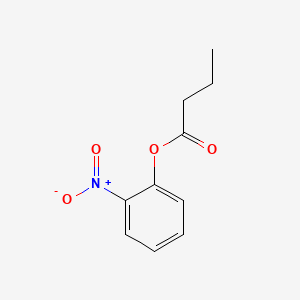
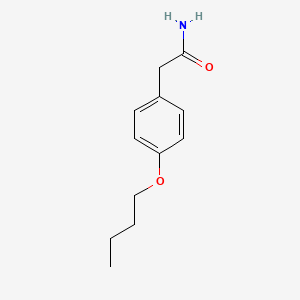
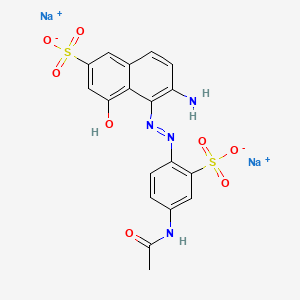
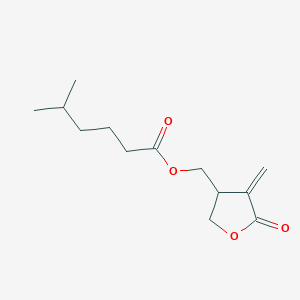
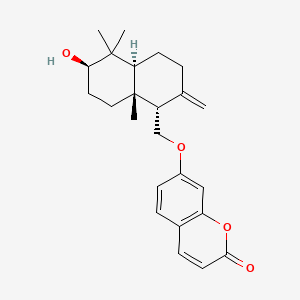
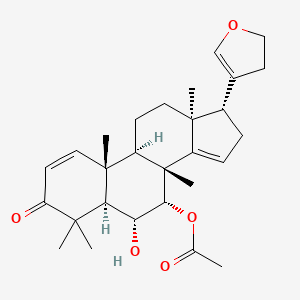
![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
![2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B1199228.png)


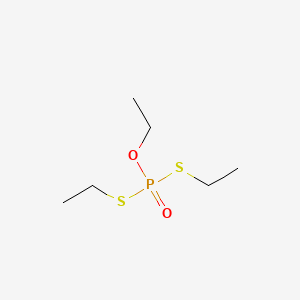


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)
